2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile

Lipophilicity Drug-likeness Membrane permeability

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile (CAS 187793-06-2) is a 4,5-diaryl-2-aminofuran-3-carbonitrile derivative with the molecular formula C19H16N2O and a molecular weight of 288.34 g/mol. Its core structure features a furan ring substituted with two 4-methylphenyl (p-tolyl) groups at positions 4 and 5, an amino group at position 2, and a nitrile group at position The computed XLogP3 value is 4.9, and the topological polar surface area is 63 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
CAS No. 187793-06-2
Cat. No. B169456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile
CAS187793-06-2
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C
InChIInChI=1S/C19H16N2O/c1-12-3-7-14(8-4-12)17-16(11-20)19(21)22-18(17)15-9-5-13(2)6-10-15/h3-10H,21H2,1-2H3
InChIKeyINONLRKTDXRGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile CAS 187793-06-2: Procurement-Relevant Physicochemical and Structural Profile


2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile (CAS 187793-06-2) is a 4,5-diaryl-2-aminofuran-3-carbonitrile derivative with the molecular formula C19H16N2O and a molecular weight of 288.34 g/mol [1]. Its core structure features a furan ring substituted with two 4-methylphenyl (p-tolyl) groups at positions 4 and 5, an amino group at position 2, and a nitrile group at position 3. The computed XLogP3 value is 4.9, and the topological polar surface area is 63 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. This compound serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with the vicinal diaryl substitution pattern being associated with diverse biological activities including anti-inflammatory and anticancer effects across the broader diarylfuran class [2].

Why 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile Cannot Be Replaced by Unsubstituted or Hetero-Substituted Diaryl Analogs


Within the 2-amino-4,5-diarylfuran-3-carbonitrile series, the identity of the aryl substituents governs lipophilicity, electronic character, and steric bulk [1]. The 4-methyl (p-tolyl) groups on the target compound impart a computed XLogP3 of 4.9 [2], compared to a LogP of approximately 3.44 for the unsubstituted 4,5-diphenyl analog (CAS 5503-73-1) [3]. This lipophilicity difference of roughly 1.5 log units translates to a predicted ~30-fold increase in partition coefficient, which critically impacts membrane permeability, protein binding, and in vitro assay behavior [1]. Simply interchanging the 4,5-bis(4-methylphenyl) compound with the 4,5-diphenyl or 4,5-bis(4-methoxyphenyl) analog without adjusting experimental parameters can lead to irreproducible results in cell-based assays and misleading structure-activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence for 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile Relative to In-Class Analogs


Lipophilicity Advantage: XLogP3 of 4.9 vs. 3.44 for the 4,5-Diphenyl Analog

The target compound exhibits a computed XLogP3 of 4.9 [1], compared to a LogP of 3.44 for the 4,5-diphenyl analog (CAS 5503-73-1) [2]. The 4,5-bis(4-methoxyphenyl) analog (CAS 94556-80-6) has a LogP of 4.67 [3], positioning the target compound at the higher end of lipophilicity within this series. The ~1.5 log unit difference relative to the diphenyl analog represents a predicted ~30-fold increase in octanol-water partition coefficient, which directly influences cellular permeability and non-specific protein binding [1].

Lipophilicity Drug-likeness Membrane permeability

Synthetic Accessibility: NHC-Catalyzed Cascade Stetter–γ-Ketonitrile Cyclization Yields

The Liu et al. (2011) synthesis of 4,5-disubstituted 2-aminofuran-3-carbonitriles via NHC-catalyzed cascade Stetter–γ-ketonitrile cyclization provides a unified synthetic route for this compound class with moderate to high yields under mild conditions . The 4-methylbenzaldehyde-derived substrate required for the target compound is commercially available at lower cost than the corresponding 4-chloro or 4-trifluoromethyl benzaldehyde derivatives , making the target compound more economically accessible for library synthesis.

Organic synthesis Methodology N-heterocyclic carbene

Optimized Topological Polar Surface Area (TPSA) for CNS Drug-likeness

The target compound has a computed TPSA of 63 Ų [1], which falls within the optimal range (<70 Ų) associated with favorable CNS penetration according to the Wager CNS MPO scoring system [2]. In comparison, the 4,5-bis(4-methoxyphenyl) analog has a higher TPSA of 81.4 Ų [3], exceeding the CNS-favorable threshold due to the additional ether oxygen atoms. The 4,5-diphenyl analog has a TPSA of 63.0 Ų [4], identical to the target compound, but lacks the lipophilicity advantage conferred by the methyl substituents.

Drug-likeness CNS penetration Physicochemical properties

Multi-Vendor Commercial Availability with Documented Purity Specifications

The target compound is available from multiple reputable vendors with documented purity specifications: abcr GmbH (90% purity) , Santa Cruz Biotechnology (1 g at $266; 5 g at $800) , and CymitQuimica (100 mg at €170; 250 mg at €234) . In contrast, the 4,5-diphenyl analog (CAS 5503-73-1) is primarily available through Sigma-Aldrich and Beyotime, with limited multi-vendor sourcing [1]. The 4,5-bis(4-methoxyphenyl) analog is available through Enamine and Fluorochem at purity levels ≥95% .

Procurement Commercial availability Quality control

Vicinal Diaryl Furan Scaffold: Validated Anti-Inflammatory and Anticancer Pharmacophore

The vicinal diaryl furan scaffold is a validated pharmacophore with demonstrated anti-inflammatory activity through COX-2 inhibition, as exemplified by rofecoxib (a selective COX-2 inhibitor previously FDA-approved) [1]. QSAR studies on 43 diaryl furanone analogs have confirmed that substitution on the aryl rings directly modulates COX-2 inhibitory potency [2]. While direct biological data for the target compound are not publicly available in peer-reviewed literature, the 4-methylphenyl substitution pattern is predicted to enhance lipophilic interactions within the COX-2 active site compared to unsubstituted phenyl analogs, consistent with established SAR trends in the diaryl heterocycle class [1].

Anti-inflammatory Anticancer COX-2 inhibition

Application Scenarios for 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile in Drug Discovery and Chemical Biology


Lead Optimization in CNS-Penetrant Anti-Inflammatory Programs

With a computed TPSA of 63 Ų (below the CNS MPO threshold of <70 Ų) and XLogP3 of 4.9, 2-amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile is well-suited as a starting scaffold for CNS-penetrant anti-inflammatory agents targeting COX-2-mediated neuroinflammation [1][2]. Its 2-amino-3-carbonitrile functionality provides a synthetic handle for further derivatization (e.g., amide coupling, heterocycle formation) to optimize potency and selectivity while maintaining favorable CNS physicochemical properties [1].

Focused Library Synthesis for Diaryl Furan SAR Exploration

The NHC-catalyzed cascade Stetter–γ-ketonitrile cyclization methodology described by Liu et al. (Synlett 2011) enables efficient parallel synthesis of 4,5-diaryl-2-aminofuran-3-carbonitrile libraries . The 4-methylbenzaldehyde precursor is cost-advantaged versus halogenated or trifluoromethyl benzaldehydes, making the 4,5-bis(4-methylphenyl) variant an economical choice for library production when lipophilic, electron-neutral aryl substituents are desired for SAR exploration .

Physicochemical Probe Compound for Membrane Permeability Studies

The significant lipophilicity difference between the target compound (XLogP3 = 4.9) and its 4,5-diphenyl analog (LogP = 3.44) [1][3] makes this pair valuable as matched molecular probes for studying the impact of logP on cellular permeability, non-specific protein binding, and intracellular target engagement in the diarylfuran chemotype. The near-identical TPSA of both compounds (63 Ų) controls for hydrogen-bonding effects, isolating lipophilicity as the primary variable [1][3].

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